molecular formula C12H18N2O2 B6332758 2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine CAS No. 1016519-70-2

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine

Cat. No. B6332758
CAS RN: 1016519-70-2
M. Wt: 222.28 g/mol
InChI Key: HBHLKXFTSUDDAZ-UHFFFAOYSA-N
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Description

The compound 2-(2-(tert-Butyl)phenoxy)acetic acid is related to your compound. It has a CAS Number of 19271-90-0 and a molecular weight of 208.26 . It’s a solid at room temperature and is stored in a dry environment .


Synthesis Analysis

There’s a study that describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . Two potential candidates of such compounds—3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP)—were identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .


Molecular Structure Analysis

The molecular structure of 2-(2-(tert-Butyl)phenoxy)acetic acid has been determined . The InChI Code is 1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) .


Chemical Reactions Analysis

A reaction involving a bulky substituted phenol or t-butyl phenol gave the expected 2-(tert-butyl)-6-(piperidin-1-ylmethyl)phenol 25 in a yield of 66% and also bis(2-(tert-butyl)phenoxy)methane 26 in a yield of 11% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-(tert-Butyl)phenoxy)acetic acid include a molecular weight of 208.26, a solid physical form, and a storage temperature at room temperature .

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to its use. It is not very soluble in water and can be difficult to work with in solution. In addition, it can be difficult to accurately measure its concentration in solution.

Future Directions

There are a number of potential future directions for research involving 2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine. These include further investigation into its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be done to explore its potential applications in medicinal chemistry and drug development. Other potential areas of research include the use of this compound in the study of the effects of organic compounds on biological systems, as well as the use of this compound in the development of new drugs.

Synthesis Methods

The synthesis of 2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is relatively straightforward. It is synthesized from 2-tert-butyl-phenol and N-hydroxy-acetamide by a nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as ethanol or ethyl acetate, and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature for a few hours.

Scientific Research Applications

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has been widely used in scientific research, particularly in medicinal chemistry and biochemical studies. It has been used to study the effects of various organic compounds on biological systems, as well as to investigate the biochemical and physiological effects of organic compounds. It has also been used to study the mechanism of action of various drugs, as well as their pharmacological effects.

Safety and Hazards

The safety information for 2-(2-(tert-Butyl)phenoxy)acetic acid includes several hazard statements such as H315-H319-H335 and several precautionary statements such as P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHLKXFTSUDDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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